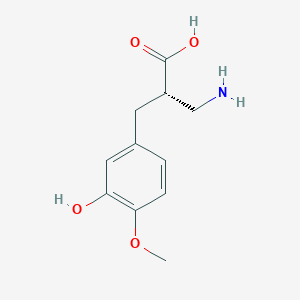

(S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid

Description

(S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone substituted with a 3-hydroxy-4-methoxybenzyl group at the second carbon and an amino group at the third carbon. The (S)-configuration at the chiral center confers stereochemical specificity, which may influence its biological interactions and pharmacokinetic properties. This compound is structurally related to both endogenous amino acids and synthetic derivatives designed for therapeutic applications. However, detailed pharmacological data on its biological activity or mechanisms remain scarce in the provided evidence.

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

(2S)-2-(aminomethyl)-3-(3-hydroxy-4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-16-10-3-2-7(5-9(10)13)4-8(6-12)11(14)15/h2-3,5,8,13H,4,6,12H2,1H3,(H,14,15)/t8-/m0/s1 |

InChI Key |

DGORWEPYSWTKEL-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](CN)C(=O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CN)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of protected amino acids and subsequent deprotection steps. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis or the use of biocatalysts. These methods can offer higher yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield an amine.

Scientific Research Applications

Neurotransmitter Precursor

Due to its structural similarity to tyrosine, (S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid is being studied as a potential precursor for neurotransmitters. This application is particularly relevant in treating neurological disorders such as depression and anxiety, where neurotransmitter imbalances are common.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, one derivative demonstrated over 50% reduction in cell viability in A549 (non-small cell lung cancer) cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin. This highlights the potential for developing new anticancer agents based on this compound.

Drug Delivery Systems

The unique structural features of this compound make it suitable for developing novel drug delivery systems. Its ability to enhance the solubility and bioavailability of therapeutic agents is particularly advantageous in formulating effective treatments.

Enzyme Interactions

This compound interacts with enzymes involved in amino acid metabolism, potentially influencing their activity and function. Such interactions can modulate metabolic pathways and affect cellular processes significantly.

Cellular Effects

Studies have shown that this compound can alter gene expression related to metabolic pathways. This ability to bind to specific biomolecules allows it to inhibit or activate enzymes, impacting cellular functions.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values against key bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 8 |

| Methicillin-resistant Staphylococcus aureus | 1 - 8 |

These findings suggest that the compound could be developed into new antimicrobial agents targeting ESKAPE pathogens known for their clinical relevance.

Antifungal Activity

In addition to its antibacterial properties, this compound demonstrates antifungal activity against species such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM.

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using various assays, demonstrating a significant ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study: Anticancer Research

A study investigated the anticancer properties of derivatives derived from this compound against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, emphasizing the compound's potential for developing new anticancer therapies.

Case Study: Neurodegenerative Disease Applications

Further studies focused on the inhibition of cholinesterases by derivatives of this compound revealed that modifications to the phenyl group significantly enhance inhibitory activity against acetylcholinesterase (AChE). This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxybenzyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Marine-derived chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit significant antimicrobial activity. The dichloro and hydroxyl substitutions on the phenyl ring enhance antimicrobial potency compared to non-halogenated analogs like 3-phenylpropanoic acid .

β-Hydroxy-β-Arylpropanoic Acids (NSAID Analogs)

β-Hydroxy-β-arylpropanoic acids, such as 3-hydroxy-3,3-diphenylpropanoic acid, are designed as nonsteroidal anti-inflammatory drug (NSAID) analogs. These compounds share structural motifs with ibuprofen and naproxen but differ in hydroxyl positioning. Docking studies suggest that α-methyl substitutions influence cyclooxygenase-2 (COX-2) selectivity, while bulky aryl groups improve anti-inflammatory activity. However, gastric tolerability remains a challenge, mirroring limitations of classical NSAIDs .

Neurotoxic Amino Acids

2-Amino-3-(methylamino)-propanoic acid (BMAA) shares the propanoic acid backbone but includes a methylamino group. BMAA exhibits neurotoxicity linked to amyotrophic lateral sclerosis (ALS). Its blood-brain barrier permeability is low, requiring high doses (>100 mg/kg) to achieve toxic brain concentrations. This contrasts with the target compound, which lacks documented neurotoxic or excitatory amino acid properties .

| Compound | Substituents | Toxicity Profile | BBB Permeability |

|---|---|---|---|

| Target Compound | 3-hydroxy-4-methoxybenzyl | Undocumented | Unknown |

| BMAA | Methylamino | Neurotoxic (ALS-linked) | Low (2–5 × 10⁻⁵ mL/s/g) |

Thiazole-Containing α-Amino Acids

Thiazole-modified α-amino acids, such as (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid, incorporate heterocyclic moieties to enhance antimycobacterial activity. The thiazole ring and aryl substitutions improve binding to microbial targets, a feature absent in the target compound’s simpler benzyl group .

Key Structural and Functional Insights

- Substituent Effects : Chlorine or hydroxyl groups enhance antimicrobial activity, while methoxy groups (as in the target compound) may modulate solubility or receptor interactions.

- Stereochemistry : The (S)-configuration is critical for biological specificity but remains unexplored for the target compound.

- Therapeutic Potential: Unlike NSAID analogs or antimicrobial derivatives, the target compound lacks documented efficacy, highlighting a need for targeted pharmacological studies.

Biological Activity

(S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid, commonly referred to as a derivative of amino acid compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that include a hydroxyl and methoxy group on the benzyl moiety, which may contribute to its biological activities, including antimicrobial properties.

- Chemical Formula : C₁₁H₁₅NO₄

- CAS Number : 1378233-07-8

- Molecular Weight : 225.25 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and potential anticancer applications. The following sections detail specific findings related to its biological activities.

In Vitro Studies

Several studies have explored the antimicrobial efficacy of this compound against various pathogens. Notably:

-

Antibacterial Activity :

- The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL in various derivatives tested .

- Antifungal Activity :

Case Studies

A systematic screening of amino acid derivatives, including this compound, was conducted against multidrug-resistant pathogens. The results indicated that modifications to the phenolic moiety could enhance antimicrobial activities significantly. For example, derivatives with additional hydroxyl groups exhibited improved efficacy .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various chemical modifications that can enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group addition | Increased antimicrobial activity |

| Methoxy group presence | Enhanced solubility and bioavailability |

| Alteration of side chains | Variable effects on potency and selectivity |

The proposed mechanism involves the interaction of the hydroxyl and methoxy groups with microbial cell membranes, potentially disrupting their integrity and function. This disruption leads to increased permeability and ultimately cell death in susceptible strains .

Future Directions

Given the promising results from preliminary studies, further research is warranted to:

- Explore the pharmacokinetics and bioavailability of this compound.

- Investigate its potential as a scaffold for developing novel antimicrobial agents targeting resistant strains.

- Conduct in vivo studies to assess efficacy and safety profiles.

Q & A

Q. What are the established synthetic routes for (S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid, and what reaction conditions optimize yield and enantiomeric purity?

- Methodological Answer : A common approach involves reductive amination of 3-hydroxy-4-methoxybenzaldehyde derivatives. For example, vanillin (4-hydroxy-3-methoxybenzaldehyde) can be reduced to the corresponding benzyl alcohol, followed by reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under controlled pH (0°C to room temperature, 24 hours, 85–90% yield) . Enantiomeric purity is achieved via chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts. Solvent choice (e.g., EtOH for reflux reactions) and temperature gradients (e.g., 22°C for HCl-mediated steps) are critical for minimizing racemization .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to confirm the presence of the methoxy (-OCH), hydroxy (-OH), and benzyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO with expected [M+H] = 226.1074).

- HPLC : Reverse-phase HPLC with UV detection at 280 nm (for aromatic absorption) to assess purity (>98% recommended for biological assays) .

- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-quality single crystals .

Q. What are the primary research applications of this compound in pharmacology and biochemistry?

- Methodological Answer : The compound serves as:

- A precursor for enzyme inhibitors : Its hydroxy and methoxy groups enable hydrogen bonding with active sites (e.g., tyrosine kinase or decarboxylase targets).

- A fluorescent probe substrate : Modified derivatives (e.g., benzyl esters) are used to study cellular uptake via amino acid transporters .

- A building block for peptidomimetics : Incorporation into peptide chains to enhance metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from:

- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) can alter binding kinetics. Standardize protocols using PBS (pH 7.4) and ≤0.1% DMSO.

- Enantiomeric impurities : Validate enantiopurity via chiral HPLC and compare activity of (S)- vs. (R)-enantiomers.

- Cell-line specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-dependent effects. Cross-reference with metabolomics data to rule out off-target interactions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Synthesize ester derivatives (e.g., benzyl esters) to enhance lipophilicity and membrane permeability. Hydrolytic cleavage in vivo releases the active form .

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to improve aqueous solubility.

- Salt formation : Convert the carboxylic acid group to a sodium salt for improved pharmacokinetics .

Q. How do structural modifications (e.g., halogenation or methyl group addition) impact the compound’s interaction with biological targets?

- Methodological Answer : Systematic SAR studies can be conducted:

- Halogenation : Introduce Cl or Br at the phenyl ring’s 5-position to enhance binding affinity (e.g., for hydrophobic pockets in enzymes). Monitor IC shifts using fluorescence polarization assays.

- Methylation : Adding a methyl group to the propanoic acid backbone reduces rotational freedom, potentially stabilizing ligand-receptor complexes. Validate via molecular dynamics simulations .

Q. What computational methods are effective for predicting the compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition.

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential off-target binding to proteins like serum albumin or P-glycoprotein.

- MD Simulations : Assess conformational stability in lipid bilayers to predict tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.